molecular formula C7H7Br2N B1343251 Pyridine, 2,3-bis(bromomethyl)-

Pyridine, 2,3-bis(bromomethyl)-

Cat. No.: B1343251
M. Wt: 264.94 g/mol
InChI Key: QUHLMDHKWFNZOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine, 2,3-bis(bromomethyl)- is a useful research compound. Its molecular formula is C7H7Br2N and its molecular weight is 264.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridine, 2,3-bis(bromomethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 2,3-bis(bromomethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-bis(bromomethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c8-4-6-2-1-3-10-7(6)5-9/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHLMDHKWFNZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CBr)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Pyridine Scaffolds in Advanced Chemical Synthesis

The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, is a cornerstone of modern chemical synthesis. rsc.orgnih.gov Its prevalence stems from a unique combination of properties that make it an invaluable component in a wide range of applications. Pyridine and its derivatives are fundamental to the development of pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.gov In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its consistent presence in a diverse array of FDA-approved drugs. rsc.orgresearchgate.net More than 7000 existing drug molecules incorporate a pyridine nucleus, highlighting its importance in the design of therapeutic agents. nih.gov

The significance of the pyridine scaffold can be attributed to several key characteristics:

Basicity and Solubility: The nitrogen atom in the pyridine ring imparts basic properties and enhances water solubility, which are often desirable characteristics for biologically active molecules. nih.gov

Hydrogen Bonding Capability: The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition in biological systems. nih.gov

Stability and Reactivity: The aromatic nature of the pyridine ring provides stability, while the electron-withdrawing effect of the nitrogen atom influences its reactivity, making it susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov

Synthetic Versatility: The pyridine ring can be readily functionalized, allowing for the creation of a vast library of derivatives with tailored properties. nih.gov

The inherent properties of the pyridine scaffold have driven the development of numerous synthetic methodologies to create substituted and fused-ring pyridines, further expanding their utility in drug discovery and materials science. nih.gov

Overview of Dihalomethylarenes and Heteroaromatic Analogues As Synthetic Intermediates

Dihalomethylarenes and their heteroaromatic counterparts, such as dihalomethylpyridines, are highly valuable intermediates in organic synthesis. These compounds feature two halogen atoms, typically bromine or chlorine, attached to methyl groups on an aromatic or heteroaromatic ring. The presence of these two "halomethyl" groups provides two reactive sites for subsequent chemical transformations.

The utility of these intermediates lies in their ability to act as powerful electrophiles. The carbon-halogen bond is polarized, making the carbon atom susceptible to attack by nucleophiles. This reactivity allows for the construction of a wide variety of new chemical bonds and the assembly of more complex molecular architectures.

A prime example of this class of compounds is 2,6-bis(bromomethyl)pyridine (B1268884). The two bromomethyl groups attached to the pyridine (B92270) ring enhance its electrophilic character, making it a versatile building block for a range of applications. chemimpex.com Researchers utilize such intermediates for:

Synthesis of Macrocycles: The two reactive arms of dihalomethylarenes can be linked together through reactions with dinucleophiles to form large ring structures known as macrocycles. nih.gov

Formation of Functionalized Polymers: These intermediates can be incorporated into polymer chains to introduce specific functionalities and enhance properties like thermal stability and chemical resistance. chemimpex.com

Cross-Coupling Reactions: Dihalomethylarenes are effective reagents in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. chemimpex.com

The ability to selectively modify molecules using these intermediates makes them indispensable tools for chemists aiming to create targeted compounds with specific functions. chemimpex.com

Research Landscape of Pyridine, 2,6 Bis Bromomethyl in Contemporary Organic Synthesis and Materials Science

Direct Bromination Approaches

Direct bromination is a primary method for synthesizing Pyridine, 2,6-bis(bromomethyl)-. This typically involves the conversion of a precursor diol using a bromine source.

Conversion of Pyridine-2,6-diyldimethanol via Hydrobromic Acid Catalysis

A widely reported method for the synthesis of Pyridine, 2,6-bis(bromomethyl)- is the direct treatment of Pyridine-2,6-diyldimethanol with hydrobromic acid (HBr). rsc.orgchemicalbook.com In this reaction, the hydroxyl groups of the diol are substituted by bromine atoms. The process generally involves heating the diol with a concentrated solution of HBr. rsc.orgchemicalbook.com The precursor, Pyridine-2,6-diyldimethanol, can be synthesized from the reduction of diethyl pyridine-2,6-dicarboxylate or by the hydrolysis of 2,6-bis(bromomethyl)pyridine itself. rsc.orgchemicalbook.comchemicalbook.com

Reaction Conditions and Optimization Strategies for Bromination

The efficiency of the bromination of Pyridine-2,6-diyldimethanol is highly dependent on the reaction conditions. Key parameters include the concentration of hydrobromic acid, temperature, and reaction time.

Reported procedures often utilize 48% or 60% aqueous HBr. rsc.orgchemicalbook.com The reaction mixture is typically heated to reflux at temperatures around 125°C for approximately 6 hours to ensure complete conversion. rsc.orgchemicalbook.com Following the reaction, the mixture is cooled and the pH is adjusted to around 8 using a base such as potassium carbonate or sodium bicarbonate to neutralize excess acid and facilitate product isolation. rsc.orgchemicalbook.com The product is then extracted using an organic solvent like dichloromethane (CH2Cl2) or ethyl acetate. rsc.orgchemicalbook.com Purification by flash column chromatography can yield the final product as a white solid with high purity and yields reported as high as 96%. rsc.orgchemicalbook.com

ParameterConditionSource
Starting Material Pyridine-2,6-diyldimethanol rsc.orgchemicalbook.com
Reagent 48-60% Hydrobromic Acid (HBr) rsc.orgchemicalbook.com
Temperature 125°C (Reflux) rsc.orgchemicalbook.com
Time 6 hours rsc.orgchemicalbook.com
Work-up Neutralization (pH 8), Extraction rsc.orgchemicalbook.com
Purification Flash Column Chromatography rsc.orgchemicalbook.com
Yield 43% - 96% rsc.orgchemicalbook.com

Indirect Synthetic Routes and Precursor Modifications

Besides direct bromination of the diol, indirect methods starting from more readily available precursors offer alternative pathways.

Halogenation of Activated Pyridine Derivatives

An important indirect route is the radical bromination of 2,6-lutidine (2,6-dimethylpyridine). This method avoids the need to first synthesize the diol. google.com The reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). google.comgoogle.com The use of DBDMH is presented as a more efficient and "greener" alternative to NBS, offering high yields (up to 93%) under relatively mild conditions (80°C in CCl4). google.com Optimization of this reaction involves controlling the rate of addition of the brominating agent to minimize the formation of polybrominated byproducts. google.com

Tandem Reactions for Pyridine, 2,6-bis(bromomethyl)- Formation

While specific one-pot tandem reactions for the direct formation of Pyridine, 2,6-bis(bromomethyl)- from simple precursors are not extensively detailed in the provided context, the concept of multi-step, one-pot synthesis is a key area in modern organic chemistry. For instance, a sequence involving oxidation of 2,6-lutidine to the diol followed by in-situ bromination could theoretically be developed to streamline the process. A patent describes a simplified two-step process to get to the precursor diol by directly reducing 2,6-pyridinedicarboxylic acid using a NaBH4/I2 system, which avoids the intermediate esterification step. google.com

Green Chemistry and Sustainable Synthesis Considerations for Dihalomethylpyridines

The principles of green chemistry aim to reduce the environmental impact of chemical processes. thepharmajournal.com For the synthesis of dihalomethylpyridines, this involves several considerations:

Atom Economy: Direct bromination of 2,6-lutidine has a better atom economy than the route via Pyridine-2,6-diyldimethanol, as it involves fewer steps and reagents.

Choice of Reagents: Using catalysts and more environmentally benign reagents is preferred. For example, a Chinese patent highlights the use of DBDMH as a less toxic and more efficient brominating agent compared to PBr3 or excess NBS. google.com Biocatalytic processes, such as the one-pot synthesis of the precursor 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial cells, offer a significantly more sustainable alternative to traditional multi-step organic protocols. rsc.org

Solvents: The use of hazardous solvents like carbon tetrachloride (CCl4) in radical brominations is a major drawback. google.com Green chemistry encourages the use of safer alternatives like ethyl acetate, water, or supercritical fluids. thepharmajournal.comunibo.it

Process Optimization: Simplifying reaction steps, such as avoiding the isolation of intermediates, reduces waste and energy consumption. google.com For example, developing continuous flow processes can improve efficiency and safety. unibo.it

The ongoing development in catalysis and process chemistry continues to provide greener and more sustainable pathways for the synthesis of important chemical building blocks like Pyridine, 2,6-bis(bromomethyl)-. unibo.itunipd.it

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

The presence of bromomethyl groups, which are structurally analogous to benzylic bromides, makes Pyridine, 2,3-bis(bromomethyl)- highly susceptible to nucleophilic substitution reactions. These reactions can proceed through either SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) pathways, depending on the reaction conditions, the nature of the nucleophile, and the solvent. The substitution of a leaving group on a carbon adjacent to an aromatic ring, such as in this case, is a well-established process in organic synthesis. rsc.orgresearchgate.netquimicaorganica.org

The bromomethyl groups in Pyridine, 2,3-bis(bromomethyl)- exhibit reactivity similar to that of benzylic bromides. The carbon-bromine bond is polarized, rendering the methylene (B1212753) carbon electrophilic and a prime target for nucleophiles. The adjacent pyridine ring can stabilize the transition state of the substitution reaction. In an SN1-type mechanism, the ring can stabilize the resulting carbocation through resonance. For an SN2 reaction, the electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the methylene carbons. gcwgandhinagar.comimperial.ac.uk The pyridine nitrogen itself can also be reactive, readily forming quaternary pyridinium (B92312) salts with alkyl halides. gcwgandhinagar.com

The relative positions of the bromomethyl groups at the 2 and 3 positions introduce asymmetry, which can lead to differences in reactivity between the two sites, although specific studies detailing this for the 2,3-isomer are limited. Generally, the position adjacent to the nitrogen (the 2-position) can be influenced differently by the heteroatom's electronics compared to the 3-position.

Pyridine, 2,3-bis(bromomethyl)- is expected to react readily with primary and secondary amines to yield bis-aminated products. This type of reaction, a double nucleophilic substitution, is common for bis(halomethyl) aromatic compounds. For instance, the related compound 2,6-bis(bromomethyl)pyridine is known to react with amines like t-butylamine to form macrocyclic structures through the formation of two new carbon-nitrogen bonds. mdpi.com Similarly, reactions with other amines, such as dipicolylamine, have been reported for functionalized 2,6-di(pyrazol-1-yl)pyridines containing a bromomethyl group. researchgate.net While direct experimental data for the 2,3-isomer is scarce, it is anticipated to undergo similar bis-alkylation of amines, providing access to a variety of nitrogen-containing ligands and macrocycles. The reaction of 2-(aminomethyl)pyridine with various electrophiles is also a known route to form fused heterocyclic systems like imidazo[1,5-a]pyridines. beilstein-journals.org

Table 1: Representative Reactions with Amine Nucleophiles (Data based on analogous compounds due to limited specific data for the 2,3-isomer)

Reactant Nucleophile Product Type Reference
2,6-Bis(bromomethyl)pyridine t-Butyl Amine Macrocyclic Pyridinophane mdpi.com
4-Bromomethyl-2,6-bis(pyrazol-1-yl)pyridine Dipicolylamine Functionalized Pyridine Ligand researchgate.net
2-(Aminomethyl)pyridine Activated Nitroalkanes Imidazo[1,5-a]pyridine beilstein-journals.org

Thiols and thiolates are excellent nucleophiles for attacking benzylic halides. rsc.org Therefore, Pyridine, 2,3-bis(bromomethyl)- is expected to react efficiently with thiol nucleophiles in bis-alkylation processes to form bis-thioether derivatives. These reactions are valuable for synthesizing sulfur-containing macrocycles and ligands. The high nucleophilicity of sulfur facilitates the displacement of the bromide ions. rsc.orgnih.gov General methods for the bromomethylation of thiols and the subsequent reaction of the resulting bromomethyl sulfides highlight their utility as synthetic building blocks. nih.gov Although specific studies on the reaction of Pyridine, 2,3-bis(bromomethyl)- with thiols are not widely reported, the reaction of 2-halopyridines with thiophenol is known to proceed via nucleophilic aromatic substitution. researchgate.net The reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) also demonstrates the high reactivity of such systems with sulfur nucleophiles. mdpi.com

Table 2: Representative Reactions with Thiol Nucleophiles (Data based on general reactivity and analogous compounds)

Electrophile Type Nucleophile Product Type Reference
General Aromatic Halides Thiols Diaryl Sulfides researchgate.net
Bromomethylating Agents Thiols Bromomethyl Sulfides nih.gov
2-Bromomethyl-1,3-thiaselenole 1,3-Benzothiazole-2-thiol Selanyl Sulfide (B99878) mdpi.com

The reaction of bis(halomethyl)pyridines with pyrazole-based nucleophiles is a key strategy for synthesizing multidentate ligands used in coordination chemistry. The pyrazole (B372694) anion, generated by deprotonation with a base, acts as a potent nucleophile, displacing the bromide ions to form new C-N bonds. For example, 2,6-bis(bromomethyl)pyridine is a common starting material for creating pincer-type ligands by reacting it with substituted pyrazoles. sigmaaldrich.com The synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine and its subsequent reactions demonstrate the utility of this approach for creating functionalized ligands. researchgate.net It is highly probable that Pyridine, 2,3-bis(bromomethyl)- would react in a similar manner with two equivalents of a pyrazolide salt to furnish a new class of asymmetric bis(pyrazolylmethyl)pyridine ligands.

Electrophilic Behavior and Cyclization Mechanisms

While the primary reactivity of the bromomethyl groups is electrophilic, the pyridine ring itself is generally electron-deficient and thus resistant to electrophilic aromatic substitution. gcwgandhinagar.comimperial.ac.ukpearson.comrsc.orgyoutube.com Such reactions, if they occur, are typically slow and require harsh conditions, substituting at the C-3 (or C-5) position. quimicaorganica.org

The most significant aspect of the electrophilic behavior of Pyridine, 2,3-bis(bromomethyl)- is its ability to act as a bis-electrophile in cyclization reactions. When reacted with a dinucleophile, it can form new heterocyclic rings. These intramolecular or intermolecular cyclization reactions are powerful tools for constructing complex molecules like macrocycles and fused ring systems. For example, free-radical cyclization of related o-bromophenyl-substituted pyrrolylpyridinium salts is a known method for creating polyheterocyclic systems. beilstein-journals.org The adjacent positioning of the two bromomethyl groups in the 2,3-isomer makes it a suitable precursor for the synthesis of five- or six-membered rings fused to the pyridine core by reaction with appropriate bidentate nucleophiles.

An in-depth examination of the chemical compound Pyridine, 2,6-bis(bromomethyl)- reveals its significant role as a versatile precursor in synthetic chemistry. This article focuses on its reactivity, particularly in macrocyclization reactions, and its behavior in electro-organic transformations.

Applications in Advanced Organic Synthesis and Materials Chemistry

Precursor in Heterocyclic and Macrocyclic Chemistry

The strategic placement of the two reactive arms on the pyridine (B92270) core allows for cyclization reactions with dinucleophiles, leading to the formation of pyridine-annulated ring systems. The nature of the resulting product is largely dictated by the length and flexibility of the nucleophilic linker.

The synthesis of macrocyclic ligands, which are large cyclic molecules capable of binding metal ions or small molecules, is a cornerstone of supramolecular chemistry. While the more sterically accessible 2,6-bis(bromomethyl)pyridine (B1268884) is frequently used to create large, flexible pyridinophane macrocycles, the use of Pyridine, 2,3-bis(bromomethyl)- for this purpose is less documented. mdpi.comnih.gov The proximity of the 2- and 3- substituents often favors the formation of smaller, more strained rings or fused bicyclic systems over large macrocycles.

The Richman-Atkins procedure, and its modifications, is a widely used method for synthesizing macrocyclic polyamines by reacting bissulfonamides with dihalides or diols under basic conditions. While this procedure is effective for creating macrocycles from precursors like 2,6-bis(bromomethyl)pyridine , its application using Pyridine, 2,3-bis(bromomethyl)- as the electrophile is not prominently featured in available scientific literature. Hypothetically, a reaction with a suitable bissulfonamide could lead to a pyridine-fused diazacycle, though ring strain might present a synthetic challenge.

Chiral macrobicyclic clefts are sophisticated host molecules designed for enantioselective recognition of guest molecules. Research in this area has produced highly organized structures capable of distinguishing between enantiomers of ammonium (B1175870) salts. acs.orgnih.gov These syntheses, however, typically employ more complex and rigid starting materials, such as 2,6-bis[[2',6'-bis(bromomethyl)-4'-methylphenoxy]methyl]pyridine , where the reactive bromomethyl groups are held in a pre-organized conformation. acs.orgnih.govdtic.milresearchgate.net There are no prominent reports of Pyridine, 2,3-bis(bromomethyl)- being used to construct such chiral clefts.

The construction of fused heterocyclic systems is a major focus of medicinal and materials chemistry, as these scaffolds are present in numerous biologically active compounds and functional materials. nih.govias.ac.inrsc.org The adjacent bromomethyl groups of Pyridine, 2,3-bis(bromomethyl)- make it an ideal candidate for synthesizing heterocycles fused to the pyridine b-face (the C2-C3 bond).

Thieno[2,3-b]pyridines are a class of fused heterocycles with significant biological activities. scispace.com The synthesis of molecules containing two such units, known as bis(thienopyridines), has been explored to create novel hybrid molecules. arkat-usa.orgresearchgate.net One common route involves the reaction of a bromoacetyl derivative with a 2-mercaptonicotinonitrile (B1308631) derivative. arkat-usa.org

In related studies aimed at creating bis(thienopyridines) linked by a pyridine spacer, researchers utilized 2,6-bis(bromomethyl)pyridine to synthesize an intermediate bis(acetyl)pyridine. researchgate.net However, the subsequent bromination of this intermediate to the required bis(bromoacetyl) derivative was reported to be unsuccessful, halting the synthetic sequence. arkat-usa.org This suggests that while bis(bromomethyl)pyridines are useful reagents, the direct synthesis of bis(thienopyridines) from them is not straightforward under the investigated conditions. The literature does not show a successful synthesis of bis(thienopyridines) starting directly from Pyridine, 2,3-bis(bromomethyl)- .

Reactant AReactant BTarget Core StructureReported Precursor for Core
Bis-bromoacetyl Arenes2-MercaptonicotinonitrilesBis(thieno[2,3-b]pyridines)Bis(acetyl) Arenes
2,6-Bis(bromomethyl)pyridinePotassium 2-acetylphenolateBis(acetyl)pyridine (Intermediate)2,6-Bis(bromomethyl)pyridine

Construction of Novel Fused Heterocyclic Systems

Role in Supramolecular Chemistry and Molecular Machines

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. These are the basis for molecular machines, which are molecular components that produce quasi-mechanical movements in response to specific stimuli. nobelprize.org The unique structural and reactive properties of Pyridine, 2,3-bis(bromomethyl)- make it an invaluable tool in this domain.

Synthesis of Rotaxanes and Mechanically Interlocked Architectures

Rotaxanes and catenanes are classic examples of mechanically interlocked molecules (MIMs), which are characterized by their non-covalent mechanical bonds. rsc.org These structures have garnered significant attention not only in supramolecular chemistry but also in materials science, nanotechnology, and bioscience. rsc.org The synthesis of these complex architectures often relies on template-directed methods.

Pyridine-based units can be incorporated into the axle components of rotaxanes. For instance, a researchgate.netrotaxane has been synthesized using a pyridine N-oxide moiety within its structure. researchgate.net While the direct use of Pyridine, 2,3-bis(bromomethyl)- in the final rotaxane structure is not always the case, its derivatives are instrumental in creating the necessary precursors. The reactive bromomethyl groups can be functionalized to introduce specific recognition sites or bulky stoppers required for the formation of stable rotaxanes.

The development of efficient template-directed synthesis methods is crucial for controlling the formation of rotaxanes with high yield and purity. researchgate.net These methods often involve hydrogen bonding, π-π stacking, and metal coordination to guide the assembly of the axle and macrocycle components. researchgate.net

Development of Molecular Recognition Systems

Molecular recognition is a fundamental concept in supramolecular chemistry, where molecules selectively bind to one another. Pyridine derivatives are frequently employed in the design of systems capable of recognizing specific ions or molecules.

For example, a pyridine-based imine-linked chemosensor has been synthesized that exhibits high selectivity for lead ions (Pb²⁺). nih.govresearchgate.net The design of such sensors often involves creating a binding pocket where the pyridine nitrogen and other donor atoms can coordinate to the target metal ion. The binding event then triggers a measurable response, such as a change in fluorescence. nih.govdeakin.edu.au

The conformational flexibility of the bromomethyl arms in compounds like 2,6-bis(bromomethyl)pyridine allows for the synthesis of macrocycles. nih.gov This principle can be extended to Pyridine, 2,3-bis(bromomethyl)-, enabling the creation of pre-organized host molecules for specific guest recognition.

Functional Material Design and Development

The versatility of Pyridine, 2,3-bis(bromomethyl)- extends to the design and synthesis of a wide array of functional materials with tailored properties.

Ligand Design for Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov These materials have attracted significant interest due to their potential applications in gas storage, separation, catalysis, and sensing. nih.govnih.gov

The pyridine moiety is a common building block in the design of ligands for coordination polymers and MOFs. nih.govstmarytx.edu Pyridine-2,3-dicarboxylic acid, a derivative of Pyridine, 2,3-bis(bromomethyl)-, has been used to synthesize new metal-organic coordination polymers. rsc.orgresearchgate.net By reacting this ligand with different metal ions, it is possible to create frameworks with diverse structures and properties, including 2D to 3D interpenetrating networks and non-interpenetrating 3D frameworks. rsc.orgresearchgate.net

The choice of the organic linker is crucial in determining the final structure and properties of the MOF. stmarytx.edu The ability to functionalize the bromomethyl groups of Pyridine, 2,3-bis(bromomethyl)- allows for the introduction of various coordinating groups, enabling fine-tuning of the resulting framework's porosity and functionality.

Precursor for Advanced Polymeric Materials (e.g., Cyclic Polymers)

Pyridine, 2,3-bis(bromomethyl)- can serve as a precursor for the synthesis of advanced polymeric materials. The two reactive bromomethyl groups make it an ideal monomer for polymerization reactions. For instance, it can be used to synthesize cyclic polymers. The synthesis of 2,6-bis(bromomethyl)pyridine is a known process, and this compound is used in various organic reactions. nih.govrsc.org A similar approach can be envisioned for the 2,3-isomer.

Synthesis of Fluorescent Chemosensors and Molecular Probes

Fluorescent chemosensors are molecules that signal the presence of a specific analyte through a change in their fluorescence properties. Pyridine-based compounds are widely used in the development of these sensors due to their inherent photophysical properties and ability to coordinate with various species. dntb.gov.ua

Pyridine-based fluorescent probes have been designed for the detection of various analytes, including metal ions and benzene. nih.govmdpi.com For example, a pyridine-based chemosensor was synthesized that showed high selectivity for Pb²⁺ ions. nih.govdeakin.edu.au The synthesis of such probes often involves the functionalization of a pyridine core to create a specific binding site for the target analyte. The binding event then perturbs the electronic structure of the fluorophore, leading to a change in its emission.

The reactive nature of the bromomethyl groups in Pyridine, 2,3-bis(bromomethyl)- makes it a suitable starting material for the synthesis of complex fluorescent probes. These groups can be readily converted into a variety of functionalities to attach fluorophores and recognition units.

Applications in Peptide Chemistry and Conformational Control

The ability to control the three-dimensional structure of peptides is a critical goal in medicinal chemistry and chemical biology. Constraining a peptide's conformation can lead to enhanced binding affinity, increased stability against proteolysis, and improved cell permeability. One common strategy to achieve this is through covalent cross-linking of amino acid side chains using bifunctional reagents.

Use in Thiol Bis-Alkylation for Peptide Conformation Restriction

Thiol bis-alkylation is a robust method for peptide cyclization, where two cysteine residues within a peptide chain are linked together. nih.gov This reaction typically involves the nucleophilic attack of the thiol groups of cysteine on an electrophilic cross-linking agent. nih.gov While various bis(bromomethyl)aryl compounds are employed for this purpose, specific literature detailing the use of Pyridine, 2,3-bis(bromomethyl)- in this context is not extensively documented in widely available scientific databases. The general mechanism, however, would involve the reaction of two cysteine thiols in a peptide with the two bromomethyl groups of the pyridine linker to form a stable thioether-bridged cyclic peptide. The geometry of the 2,3-disubstituted pyridine ring would be expected to impart a unique conformational constraint on the peptide backbone, distinct from that of other isomers.

Development of Conformationally Constrained Peptide Libraries

The generation of peptide libraries with diverse, conformationally constrained members is a powerful tool for drug discovery. nih.govnih.gov These libraries allow for the screening of millions of different structures to identify peptides with high affinity and selectivity for a particular biological target. plos.orgneb.com The process often involves synthesizing a linear peptide library and then cyclizing the members using a panel of different linkers to create a variety of shapes. nih.gov

Coordination Chemistry of Pyridine, 2,6 Bis Bromomethyl Derived Ligands

Design and Synthesis of Pyridine-Based Chelating Ligands

The reactivity of the C-Br bonds in 2,3-bis(bromomethyl)pyridine makes it a suitable electrophile for nucleophilic substitution reactions, enabling the introduction of various donor groups to create multidentate ligands.

Tridentate Pyridine-Pyrazole Derivatives

While direct synthesis of tridentate pyridine-pyrazole ligands from 2,3-bis(bromomethyl)pyridine is not extensively documented in readily available literature, the general synthetic strategies for analogous compounds suggest a plausible pathway. The synthesis of similar tridentate pyrazole-based ligands often involves the condensation of a pyrazole-containing nucleophile with a suitable electrophilic precursor. For instance, the reaction of a pyrazole (B372694) derivative bearing a nucleophilic group, such as a hydroxyl or an amino group, with 2,3-bis(bromomethyl)pyridine in the presence of a base could potentially lead to the formation of a tridentate N,N,N-donor ligand. The general approach for creating such ligands often involves building the pyrazole rings onto a pyridine (B92270) scaffold or connecting pre-formed pyrazole moieties to a pyridine linker.

Bis(imino)pyridine Chelates

The synthesis of bis(imino)pyridine ligands typically involves the condensation reaction between a pyridine derivative containing two carbonyl groups (dialdehyde or diketone) and two equivalents of a primary amine. While 2,3-bis(bromomethyl)pyridine does not directly contain carbonyl functionalities, it can be envisioned as a precursor to a suitable dialdehyde through an oxidation reaction. Subsequent condensation with primary amines would then yield the desired bis(imino)pyridine chelates. These ligands are of significant interest due to their ability to form stable complexes with a variety of transition metals, which have applications in catalysis. The electronic and steric properties of the resulting complexes can be fine-tuned by varying the substituents on the imine nitrogen atoms.

Small-Ring Se(2)N(pyridyl)-Donor Macrocycles

The construction of macrocyclic ligands containing selenium and nitrogen donor atoms often utilizes the reaction of a dihaloalkane with a diselenol or a related selenium-containing nucleophile. In this context, 2,3-bis(bromomethyl)pyridine can act as the dihaloalkane component. The synthesis of small-ring Se(2)N(pyridyl)-donor macrocycles could potentially be achieved through a high-dilution reaction of 2,3-bis(bromomethyl)pyridine with a suitable difunctional selenium-nitrogen containing linker. The pyridine nitrogen atom would be an integral part of the macrocyclic framework, contributing to the coordination properties of the resulting ligand.

Metal Complexation Studies

Formation of Stable Transition Metal Complexes

Ligands derived from 2,3-bis(bromomethyl)pyridine, featuring donor atoms such as nitrogen and selenium, are expected to form stable complexes with a range of transition metals. The chelate effect, arising from the multidentate nature of these ligands, contributes significantly to the thermodynamic stability of the resulting metal complexes. The pyridine nitrogen, along with the appended donor groups, can create a coordination pocket that is well-suited for various metal ions, including those from the first and second transition series. The specific coordination number and geometry of the metal center will depend on the ligand's denticity, the size of the metal ion, and the nature of any co-ligands present.

Influence of Ligand Conformation on Metal Coordination Properties

The conformational flexibility of the side chains attached to the pyridine ring in these ligands plays a crucial role in their coordination behavior. Upon complexation with a metal ion, the ligand adopts a specific conformation to satisfy the geometric preferences of the metal center. This induced-fit mechanism can influence the stability and reactivity of the resulting complex. For macrocyclic ligands, the pre-organized nature of the donor atoms can lead to high selectivity for certain metal ions based on size and coordination geometry. The rigidity or flexibility of the macrocyclic framework, which is influenced by the length and nature of the linking chains, will also impact the metal coordination properties. For instance, a more rigid ligand may impose a specific coordination geometry on the metal ion, while a more flexible ligand can adapt to the preferred geometry of different metal ions.

Spectroscopic Characterization of Metal-Ligand Interactions

The interaction between metal ions and ligands derived from 2,6-bis(bromomethyl)pyridine (B1268884) is extensively studied using various spectroscopic techniques to elucidate the structure and bonding within the coordination compounds.

X-ray Crystallography: This technique provides definitive structural information. For example, the crystal structure of dinitrato{2,6-bis[1-(phenylimino)ethyl]pyridine}copper(II) revealed a distorted octahedral coordination geometry around the copper atom. The distortion is attributed to the Jahn-Teller effect and the spatial constraints (bite) of the tridentate ligand rsc.org. Similarly, X-ray studies of cobalt(II) and zinc(II) complexes with 2,6-bis(2,6-diethylphenyliminomethyl)pyridine showed heptacoordinated structures where the nitrate anions act as chelating ligands nih.govresearchgate.net.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for characterizing the structure of these complexes in solution. For instance, in palladium complexes with 4-substituted pyridine ligands, correlations have been observed between the electronic properties of the substituents and the NMR chemical shifts, providing insights into the metal-ligand bonding nih.gov.

UV-Vis Spectroscopy: Electronic absorption spectroscopy is used to study the d-d transitions of the metal center and charge-transfer bands, which are sensitive to the coordination environment. In a series of first-row transition metal complexes with 2,6-bis[1-(4-methoxyphenylimino)ethyl]pyridine, UV-Vis spectroscopy, in conjunction with other techniques, helped to elucidate the electronic structures, revealing that the ligands can be non-innocent, existing in either neutral or monoanionic radical forms depending on the metal's oxidation state nih.gov. The complexation reactions of ligands like 2,6-bis (6-methoxy-methylimino phenol) pyridine with various metal ions have been monitored using UV-Vis titration to determine formation constants neuroquantology.com.

Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying the coordination of functional groups within the ligand to the metal ion. For example, in complexes of pipemidic acid, shifts in the vibrational frequencies of the carbonyl and carboxylic groups upon coordination to metal ions like Mg(II), Ca(II), Zn(II), and Fe(III) confirm the participation of these groups in bonding mdpi.com.

Catalytic Applications of Derived Metal Complexes

Metal complexes derived from ligands based on the 2,6-disubstituted pyridine framework have demonstrated significant catalytic activity in a range of important chemical transformations.

Ethylene Polymerization Catalysis

Iron and cobalt complexes featuring 2,6-bis(imino)pyridine ligands are renowned for their high activity as catalysts in the polymerization of ethylene, typically producing linear polyethylene. researchgate.netunam.mx These catalysts have been a major focus of research since the late 1990s due to the low cost and environmental friendliness of iron. researchgate.net The catalytic activity and the properties of the resulting polymer are highly dependent on the steric and electronic properties of the ligand, which can be tuned by modifying the substituents on the iminoaryl groups. unam.mx

Activation of these iron(II) precatalysts is commonly achieved using cocatalysts such as methylaluminoxane (MAO) or trialkylaluminum compounds. researchgate.netunam.mx The mechanism involves the formation of a cationic active species where ethylene can coordinate and subsequently insert into the growing polymer chain. researchgate.net Chain termination can occur through β-hydride elimination, transferring the polymer chain to either the metal (forming a metal hydride) or a monomer, or through transmetallation to the aluminum cocatalyst. mdpi.com

Precatalyst Structure TypeCocatalystTypical Polymer ProductReference
2,6-bis(arylimino)pyridyl Fe(II) dihalideMAOHigh-density polyethylene (HDPE) unam.mx
2,6-bis(arylimino)pyridyl Co(II) dihalideMAOLinear polyethylene unam.mx
Bulky bis(imino)pyridine-Fe(II)AlMe₃/B(C₆F₅)₃Linear polyethylene researchgate.net

This table is interactive and can be sorted by column.

The design of the ligand architecture is crucial. For instance, encapsulating the iron(II) active site within a β-cyclodextrin-based ligand has been shown to produce HDPE with properties comparable to those obtained with analogous non-encapsulated molecular catalysts unam.mx.

Epoxidation Reactions

Metal complexes are widely used to catalyze the epoxidation of olefins, a fundamentally important reaction in organic synthesis. While methyltrioxorhenium (MTO) has been a benchmark catalyst, complexes of more abundant and cheaper metals like molybdenum and iron have emerged as highly active alternatives researchgate.netnih.gov. Schiff base metal complexes, which are structurally related to the iminopyridine ligands discussed, are known to be effective in catalytic epoxidation. researchgate.net

The catalytic cycle for epoxidation often involves the formation of a high-valent metal-oxo species, which then transfers its oxygen atom to the olefin. The choice of metal, ligand, and oxidant (commonly hydrogen peroxide or an alkyl hydroperoxide) is critical for achieving high efficiency and selectivity. While specific examples directly employing ligands from 2,6-bis(bromomethyl)pyridine are less common in the provided context, the broader class of pyridine-containing and Schiff base complexes shows significant promise. For instance, various molybdenum complexes are extensively used as epoxidation catalysts. researchgate.net Similarly, metal-salen complexes, which share structural motifs with Schiff base ligands, are effective catalysts for the asymmetric ring-opening of epoxides, a related transformation mdpi.com.

Homogeneous Catalysis Utilizing Pyridine-Containing Macrocyclic Ligands

Pyridine-containing macrocyclic ligands, which can be synthesized from 2,6-bis(bromomethyl)pyridine, form stable complexes that are effective in homogeneous catalysis. The defined structure and conformational rigidity of these macrocycles can impart unique selectivity to the catalytic reactions.

One notable application is in Suzuki-Miyaura cross-coupling reactions. Iron(II) complexes of 12-membered pyridine-containing tetraazamacrocyclic ligands have been shown to effectively catalyze the reaction between N-heterocyclic compounds and arylboronic acids . The choice of the macrocyclic ligand was found to be crucial for achieving good results and minimizing side reactions like phenol formation .

Ruthenium complexes with pincer-type macrocyclic ligands containing a pyridine bis(carboxamide) unit have been synthesized and tested as catalysts for the hydrosilylation of alkynes rsc.org. These studies highlight that the macrocyclic structure can influence the catalytic activity and selectivity compared to analogous acyclic ligand systems rsc.org.

Catalytic ReactionMetal ComplexLigand TypeKey FindingReference
Suzuki-Miyaura CouplingIron(II)12-membered tetraazamacrocycleEfficient catalysis for N-heterocycles
HydrosilylationRuthenium(0)Pincer-type bis(carboxamide) macrocycleMacrocyclic structure influences selectivity rsc.org
Arylboronic Ester SynthesisPalladium(II)2,6-bis-(methylphospholyl)pyridineHigh turnover numbers achieved researchgate.net

This table is interactive and can be sorted by column.

The diverse synthetic pathways to these macrocycles allow for easy modification of the ligand skeleton, enabling the fine-tuning of their steric and electronic properties for specific catalytic applications .

Computational and Spectroscopic Investigation of Pyridine, 2,6 Bis Bromomethyl and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a theoretical framework for understanding the molecular properties of Pyridine (B92270), 2,3-bis(bromomethyl)-.

Density Functional Theory (DFT) Studies on Molecular Geometry

DFT studies are instrumental in determining the optimized molecular geometry of Pyridine, 2,3-bis(bromomethyl)-. derpharmachemica.comderpharmachemica.com Calculations, often employing the B3LYP functional with a 6-311G(d,p) basis set, are used to predict bond lengths and angles. derpharmachemica.comresearchgate.net These theoretical parameters are generally in good agreement with experimental data, providing a reliable model of the molecular structure. researchgate.net For pyridine and its derivatives, DFT calculations have been shown to accurately model their geometric structures. researchgate.netelectrochemsci.org The initial geometry for these calculations is typically generated from standard geometrical parameters and then minimized to find the lowest energy conformation. derpharmachemica.comresearchgate.net

Table 1: Selected Calculated Bond Parameters for Pyridine Derivatives

ParameterBondCalculated Value (Å/°)Method
Bond LengthC-C1.382 - 1.397B3LYP/6-311G(d,p)
Bond LengthC-H0.930 - 1.083B3LYP/6-311G(d,p)
Bond LengthC-Br1.950 - 1.995B3LYP/6-311G(d,p)
Bond AngleC-C-C118.4 - 120.8B3LYP/6-311G(d,p)
Bond AngleH-C-H108.1 - 112.9B3LYP/6-311G(d,p)

Note: Data is based on calculations for 2,6-bis(bromomethyl)pyridine (B1268884) and may vary slightly for the 2,3-isomer. researchgate.net

Vibrational Analysis and Infrared Spectroscopy Predictions

Vibrational analysis using DFT allows for the prediction of infrared (IR) spectra. derpharmachemica.comderpharmachemica.com The calculated vibrational frequencies, after being scaled by an appropriate factor to correct for systematic errors, show good correlation with experimental data. derpharmachemica.comscispace.com For 2,6-bis(bromomethyl)pyridine, C-H stretching vibrations are predicted in the 2800-3200 cm⁻¹ region, with specific calculated values around 2998-3078 cm⁻¹. derpharmachemica.com Scissoring (H-C-H) and in-plane bending vibrations are also identified at specific wavenumbers. derpharmachemica.com This theoretical approach is valuable for assigning vibrational modes observed in experimental IR spectra. derpharmachemica.comnih.gov

Table 2: Predicted Vibrational Frequencies for 2,6-bis(bromomethyl)pyridine

Vibrational ModeCalculated Wavenumber (cm⁻¹)
C-H Stretching2998, 3057, 3069, 3072, 3078
H-C-H Scissoring1406, 1415
In-plane Bending1042, 1064
Ring Deformation1557, 1567

Note: Data from DFT calculations at the B3LYP/6-311G(d,p) level. derpharmachemica.com

Electronic Structure Analysis (HOMO-LUMO Gap, Spin States)

The electronic properties of Pyridine, 2,3-bis(bromomethyl)- are elucidated through the analysis of its frontier molecular orbitals: the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). derpharmachemica.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. derpharmachemica.commdpi.com A smaller gap suggests higher reactivity. nih.gov For the related compound 2,6-bis(bromomethyl)pyridine, the HOMO-LUMO gap has been calculated to be 4.65 eV. derpharmachemica.com The distribution of HOMO and LUMO orbitals indicates the regions of the molecule that are likely to act as electron donors and acceptors, respectively. electrochemsci.org

The study of spin states is crucial for understanding the behavior of transition metal complexes involving pyridine derivatives. While Pyridine, 2,3-bis(bromomethyl)- itself is a closed-shell molecule, its derivatives can form complexes with metals like iron, exhibiting spin-crossover (SCO) behavior where the spin state of the metal ion changes with temperature or other stimuli. mdpi.comnih.gov

Crystallographic Analysis of Solid-State Structures

X-ray crystallography provides definitive information about the arrangement of molecules in the solid state.

X-ray Diffraction Studies of Pyridine, 2,6-bis(bromomethyl)-

Table 3: Crystal Data for 2,6-bis(bromomethyl)pyridine

ParameterValue
Chemical FormulaC₇H₇Br₂N
Molecular Weight264.96
Crystal SystemMonoclinic
Space GroupP2₁/c (assumed from similar structures, not explicitly stated)
a (Å)9.2955 (19)
b (Å)12.980 (3)
c (Å)7.5288 (15)
β (°)110.75 (3)
Volume (ų)849.5 (3)
Z4

Data obtained at T = 293 K. nih.gov

Analysis of Intermolecular Interactions (e.g., π-π Stacking, Halogen-Halogen Contacts)

In the crystal structure of 2,6-bis(bromomethyl)pyridine, several intermolecular interactions are observed. nih.gov Molecules are arranged in stacks along the c-axis, with π-π stacking interactions between adjacent pyridine rings. nih.gov The centroid-centroid distance between these stacked rings is 3.778 (2) Å. nih.gov Additionally, halogen-halogen contacts (Br···Br) are present. One such contact, with a distance of 3.6025 (11) Å, is observed between inversion-related molecules, linking them into pairs. nih.gov Another longer Br···Br contact of 3.7051 (11) Å connects molecules into infinite chains. nih.gov These non-covalent interactions play a crucial role in the stabilization of the crystal lattice. researchgate.netmdpi.com

Conformational Flexibility of Bromomethyl Arms in Crystal Structures

The conformational flexibility of the bromomethyl groups in pyridine-based ligands is a critical factor influencing their coordination chemistry and the geometry of the resulting metal complexes. In the crystal structure of the related compound, 2,6-bis(bromomethyl)pyridine, the C-Br vectors of the bromomethyl groups are oriented on opposite sides of the pyridine ring, nearly perpendicular to its plane. nih.gov This arrangement is influenced by intermolecular interactions, such as π-π stacking between the pyridine rings of adjacent molecules, with a centroid-centroid distance of 3.778 (2) Å. nih.gov

Advanced Spectroscopic Characterization

High-Resolution Mass Spectrometry for Ligand and Complex Characterization

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of molecular weights and elemental compositions of organic ligands and their metal complexes. For brominated compounds like Pyridine, 2,3-bis(bromomethyl)-, HRMS provides unambiguous confirmation of the molecular formula by distinguishing between isotopes. nih.gov The characteristic isotopic pattern of bromine (79Br and 81Br) is readily identifiable, aiding in the structural elucidation of both the free ligand and its coordination compounds. nih.gov

In the study of complex mixtures, such as those resulting from the synthesis and degradation of historical pigments containing brominated organic compounds, direct infusion electrospray ionization coupled with a high-resolution Orbitrap mass spectrometer has been effectively employed. nih.gov This technique, combined with nontraditional Kendrick mass defect analysis, allows for the selective identification of brominated species based on their specific mass defects and isotopic signatures. nih.gov This powerful analytical approach can be applied to characterize Pyridine, 2,3-bis(bromomethyl)- and its derivatives, providing valuable insights into their stability and reactivity.

The LC-TOF (Liquid Chromatography-Time-of-Flight) mass spectrum of the related 2,6-bis(bromomethyl)pyridine shows the (M+H)+ ion at m/z 263.90193, which is in close agreement with the calculated value of 263.90235 for C7H8Br2N. chemicalbook.com This level of accuracy is crucial for confirming the identity of newly synthesized compounds and for studying the formation of metal complexes where the ligand is incorporated.

Detailed NMR Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Both 1H and 13C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

For Pyridine, 2,3-bis(bromomethyl)-, the 1H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a characteristic singlet for the CH2Br protons. In the case of the isomeric 2,6-bis(bromomethyl)pyridine, the 1H NMR spectrum in CDCl3 exhibits a singlet for the four bromomethyl protons at δ 4.53 ppm, a doublet for the two protons at positions 3 and 5 of the pyridine ring at δ 7.36-7.38 ppm, and a triplet of doublets for the proton at position 4 at δ 7.68-7.71 ppm. chemicalbook.com

The 13C NMR spectrum of 2,6-bis(bromomethyl)pyridine in CDCl3 shows signals at δ 33.8 (CH2Br), 123.1 (C3, C5), 138.4 (C4), and 157.0 (C2, C6). chemicalbook.com These chemical shifts are indicative of the electronic environment of the carbon atoms within the molecule. Detailed 1D and 2D NMR experiments are crucial for assigning the signals of more complex derivatives and for studying the conformational dynamics in solution.

Compound Solvent 1H NMR (δ, ppm) 13C NMR (δ, ppm) Reference
2,6-Bis(bromomethyl)pyridineCDCl34.53 (s, 4H, CH2Br), 7.36-7.38 (d, 2H), 7.68-7.71 (dd, 1H)33.8 (CH2Br), 123.1, 138.4, 157.0 chemicalbook.com
2,6-Bis(bromomethyl)pyridineBenzene-d63.35 (s, 4H), 6.35 (d, 2H), 6.59 (t, 1H), 6.91-6.75 (m, 12H), 7.33-7.18 (m, 8H)Not specified rsc.org
Pyridine-2,6-dimethanolDMSO-d64.53 (d, 4H), 5.37 (td, 2H), 7.32 (d, 2H), 7.78 (t, 1H)Not specified rsc.org
o-bis(Bromomethyl)benzeneCDCl34.68 (s, 4H), 7.26-7.39 (m, 4H)30.1 (CH2Br), 129.6, 131.2, 136.7 rsc.org
m-bis(Bromomethyl)benzeneCDCl34.48 (s, 4H), 7.33 (m, 3H), 7.43 (m, 1H)33.0 (CH2Br), 129.1, 129.3, 129.6, 138.4 rsc.org
p-bis(Bromomethyl)benzeneCDCl34.48 (s, 4H), 7.37 (s, 4H)33.0 (CH2Br), 129.6, 138.1 rsc.org

Photophysical Studies (e.g., Fluorescence and Luminescence Properties)

The photophysical properties of pyridine derivatives are of significant interest due to their potential applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent sensors. The introduction of bromine atoms and the formation of metal complexes can significantly influence the fluorescence and luminescence characteristics of these compounds.

For instance, novel pyridine-based compounds have been synthesized that exhibit fluorescence in organic solvents. beilstein-journals.org Some derivatives, particularly those with an acceptor-donor-acceptor (A-D-A) architecture, display aggregation-induced emission enhancement (AIEE), a phenomenon where fluorescence intensity increases in the aggregated state. beilstein-journals.org This property is highly desirable for applications in aqueous media. beilstein-journals.org

The photophysical properties are closely linked to the molecular structure. For example, in a series of pyrido[1,2-a]pyrrolo[3,4-d]pyrimidine derivatives, the introduction of an electron-donating methyl group on the pyridine ring led to an increase in the fluorescence quantum yield. beilstein-journals.org This suggests that the electronic nature of substituents on the pyridine ring of compounds like Pyridine, 2,3-bis(bromomethyl)- can be tuned to modulate their emission properties.

Furthermore, silver(I) complexes incorporating bipyridine ligands have been shown to exhibit strong blue emission, indicating their potential as emitting materials in OLEDs. nih.gov The coordination of the pyridine nitrogen to a metal center can lead to the formation of luminescent metal-to-ligand charge transfer (MLCT) states. The study of the photophysical properties of complexes derived from Pyridine, 2,3-bis(bromomethyl)- could therefore reveal new materials with interesting luminescent behavior.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Pyridine, 2,3-bis(bromomethyl)-, and how is purity validated?

  • Methodology :

  • Synthesis : A common approach involves bromination of 2,3-dimethylpyridine using excess bromine (Br₂) or N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ or CHCl₃. Reaction conditions (e.g., temperature, stoichiometry) are critical to avoid over-bromination .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is used. Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) or GC-MS. Elemental analysis (C, H, N) and ¹H/¹³C NMR are mandatory for structural validation .
    • Data Table :
Brominating AgentSolventTemperature (°C)Yield (%)Purity (HPLC)
NBSCCl₄8072>98%
Br₂CHCl₃6065>97%

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR (CDCl₃, 400 MHz) shows peaks for pyridine protons (δ 7.2–8.5 ppm) and bromomethyl groups (δ 4.3–4.6 ppm). ¹³C NMR confirms quaternary carbons and alkylation .
  • Mass Spectrometry : ESI-MS or EI-MS identifies the molecular ion peak ([M]⁺ at m/z 264 for C₇H₇Br₂N) and fragment patterns (e.g., loss of Br groups).
  • Elemental Analysis : Calculated vs. observed C/H/N ratios must align within ±0.3% .

Advanced Research Questions

Q. How can this compound be optimized for site-specific cross-linking in cysteine-rich proteins?

  • Methodology :

  • Reaction Conditions : Use pH 7.4–8.0 (Tris-HCl buffer) to enhance thiolate nucleophilicity. Maintain a 2:1 molar ratio (compound:protein) at 25°C for 1–2 hours. Quench unreacted reagent with β-mercaptoethanol .
  • Characterization : SDS-PAGE/Western blot confirms cross-linking efficiency. LC-MS/MS identifies modified cysteine residues.
  • Challenges : Competing hydrolysis at high pH (>8.5) or prolonged reaction times reduces yield. Include kinetic studies to determine optimal reaction windows .

Q. What strategies minimize off-target alkylation in complex biological systems?

  • Methodology :

  • Protective Groups : Temporarily mask non-target thiols with Ellman’s reagent (DTNB) or iodoacetamide.
  • Selectivity Enhancers : Use redox buffers (e.g., GSH/GSSG) to stabilize reactive cysteines.
  • Post-Reaction Analysis : MALDI-TOF or isotopic labeling quantifies site-specific modifications vs. background alkylation .

Q. How is this compound applied in studying peroxiredoxin inhibition mechanisms?

  • Methodology :

  • Inhibition Assays : Pre-incubate peroxiredoxin (e.g., AcePrx-1) with 10–100 µM compound in PBS (pH 7.4) for 30 minutes. Measure residual activity via NADPH-coupled peroxidase assays .
  • Structural Analysis : X-ray crystallography or cryo-EM reveals covalent adduct formation at catalytic cysteine residues.
  • Data Interpretation : Compare IC₅₀ values with controls (e.g., Conoidin A) to assess potency. Kinetic modeling (e.g., Kitz-Wilson plots) determines irreversible inhibition .

Key Research Findings

  • Cross-Linking Efficiency : In peptide models, Pyridine, 2,3-bis(bromomethyl)- achieves >80% disulfide mimicry under optimized conditions, outperforming dibromo-xylene derivatives .
  • Enzyme Inhibition : IC₅₀ for peroxiredoxin inhibition is 15 µM, with a kinact/KI of 2.5 × 10³ M⁻¹s⁻¹, indicating rapid covalent modification .

Contradictions & Gaps

  • emphasizes high cross-linking efficiency in peptides, while notes competing hydrolysis in aqueous buffers. Researchers must balance reactivity and stability by adjusting solvent systems (e.g., partial organic cosolvents).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.